Acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;hydrochloride
Overview
Description
Acriflavine, also known as acriflavinium chloride, is a topical antiseptic that was first synthesized in 1912 by the German scientist Paul Ehrlich. It is derived from acridine and is known for its bright orange or brown powder form. Acriflavine has been used historically as an antibacterial agent and was extensively utilized during World War I for treating infected wounds and as a topical antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acriflavine is synthesized from acridine through a series of chemical reactions. The primary synthetic route involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. The final step involves methylation to produce acriflavine .
Industrial Production Methods: Industrial production of acriflavine typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Acriflavine undergoes various chemical reactions, including:
Oxidation: Acriflavine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The reduction of acriflavine can lead to the formation of 3,6-diaminoacridine.
Substitution: Acriflavine can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of acriflavine.
Reduction Products: 3,6-diaminoacridine.
Substitution Products: Alkylated and acylated derivatives of acriflavine.
Scientific Research Applications
Mechanism of Action
Acriflavine exerts its effects primarily through intercalation with DNA, which interferes with various cellular processes. It inhibits the hypoxia-inducible factor, thereby affecting the expression of genes involved in tumor growth and metastasis. Acriflavine also inhibits protein kinases, topoisomerases I and II, and reduces the expression of oncogenic signaling pathways .
Comparison with Similar Compounds
Proflavine: Another acridine derivative with similar antibacterial properties.
Acridine Orange: A related compound used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness of Acriflavine: Acriflavine is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and anticancer properties. Its ability to inhibit the hypoxia-inducible factor and intercalate with DNA sets it apart from other similar compounds .
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
Record name | Acriflavine | |
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CAS No. |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acriflavine [NF] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acriflavine hydrochloride [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acriflavine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13373 | |
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Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acriflavine, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
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Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acriflavine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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